molecular formula C18H11N3O4 B2537944 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 919213-50-6

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2537944
CAS No.: 919213-50-6
M. Wt: 333.303
InChI Key: XDWXOIFQPQAAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H11N3O4 and its molecular weight is 333.303. The purity is usually 95%.
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Mechanism of Action

The mechanism of action of isoquinoline derivatives is diverse, depending on their specific structure and the biological system in which they are acting . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future directions in the field of isoquinoline derivatives research include the development of new strategies for their synthesis , the exploration of their biological potential , and the construction of the core scaffold . The development of novel isoquinoline analogs with potent biological activity is a key focus in this field .

Properties

IUPAC Name

6-amino-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)20(18(14)23)10-4-6-11(7-5-10)21(24)25/h1-9H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWXOIFQPQAAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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